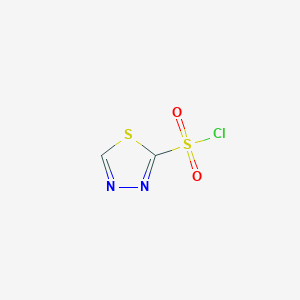
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid is a chemical compound that is structurally related to several compounds studied in the provided papers. Although the exact compound is not directly analyzed in these studies, the papers provide insights into similar compounds with chloro, fluoro, and carboxylic acid substituents on a pyridine or related heterocyclic ring. These compounds are of interest due to their potential applications in pharmaceuticals and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include substitution, hydrolysis, and the formation of specific bonds within the heterocyclic ring. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid involved a sequence of reduction, regioselective deprotonation, methylation, and regeneration of a double bond through selenation, oxidation, and elimination . Similarly, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was achieved through substitution and hydrolysis steps, with an optimized method yielding a total of 63.69% . These methods could potentially be adapted for the synthesis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
Molecular Structure Analysis
The molecular structure of compounds closely related to 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid has been determined using various spectroscopic techniques and quantum chemical methods. For example, the crystal structure of 5-(4-Chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid was elucidated using crystallographic techniques and compared with quantum chemical calculations . Similarly, the molecular structure and vibrational spectra of 3,6-dichloro-4-methylpyridazine and 3,6-dichloropyridazine-4-carboxylic acid were obtained using density functional theory (DFT) . These studies provide a framework for understanding the molecular structure of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid.
Chemical Reactions Analysis
The reactivity of compounds with similar structures to 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid can be inferred from their electron density distribution and molecular electrostatic potential (MESP) maps. These maps help identify sites of chemical reactivity, which are crucial for understanding how these compounds might undergo further chemical transformations . The studies also discuss the stability of the molecules, which arises from hyperconjugative interactions and charge delocalization, as analyzed using natural bond orbital (NBO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through various spectroscopic techniques, including FT-IR, FT-Raman, NMR, and UV-visible spectroscopy. These techniques provide information on vibrational frequencies, chemical shifts, and electronic properties such as HOMO-LUMO energies . Additionally, the thermodynamic properties and non-linear optical (NLO) behavior of these compounds have been studied, which could be relevant for the analysis of 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid .
Aplicaciones Científicas De Investigación
-
Use in Agrochemical and Pharmaceutical Industries
- Field : Agrochemical and Pharmaceutical Industries .
- Application : Trifluoromethylpyridine (TFMP) derivatives, a category that includes “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Method : The specific methods of application vary depending on the specific TFMP derivative and its intended use .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
-
Synthesis of Fluoroquinolone Derivatives
- Field : Pharmaceutical Chemistry .
- Application : 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile, a compound similar to “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, is used as a molecular scaffold for the synthesis of fluoroquinolone derivatives, including Enoxacin, Trovafloxacin, and Tosufloxacin .
- Method : The specific methods of synthesis vary depending on the specific fluoroquinolone derivative being synthesized .
- Results : The synthesis of a wide range of fluoroquinolone derivatives with different building blocks has been enabled, reducing the side effects of medication and expanding the medical applications .
-
Antibacterial Agents
- Field : Pharmaceutical Chemistry .
- Application : Pyridonecarboxylic acids, which include “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, are used as antibacterial agents .
- Method : The specific methods of application vary depending on the specific pyridonecarboxylic acid derivative and its intended use .
- Results : These compounds have been used in the synthesis of various antibacterial agents, including Enoxacin .
-
Synthesis of Herbicides and Insecticides
- Field : Agrochemical Industry .
- Application : Fluoropyridines, including “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, have been used as starting materials for the synthesis of some herbicides and insecticides .
- Method : The specific methods of synthesis vary depending on the specific herbicide or insecticide being synthesized .
- Results : The introduction of fluorine atoms into lead structures has led to the development of new agricultural products with improved physical, biological, and environmental properties .
-
Preparation of Self Assembled Monolayer (SAMs) Compounds
- Field : Material Science .
- Application : “2,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, a compound similar to “4,6-Dichloro-5-fluoropyridine-3-carboxylic acid”, may be used in the preparation of self assembled monolayer (SAMs) compounds .
- Method : The specific methods of application vary depending on the specific SAM compound being synthesized .
- Results : The preparation of SAMs compounds has enabled the development of materials with unique properties .
Safety And Hazards
Propiedades
IUPAC Name |
4,6-dichloro-5-fluoropyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl2FNO2/c7-3-2(6(11)12)1-10-5(8)4(3)9/h1H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTWCEYZEQBILY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl2FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617962 |
Source


|
| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
CAS RN |
154012-18-7 |
Source


|
| Record name | 4,6-Dichloro-5-fluoropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70617962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Hexyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1321592.png)









